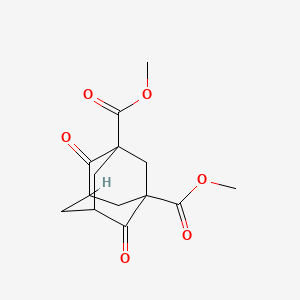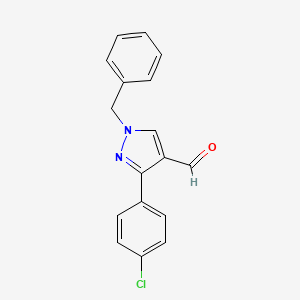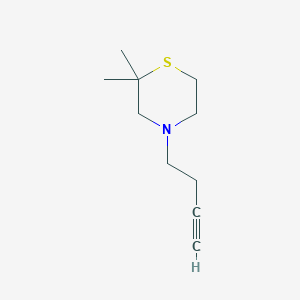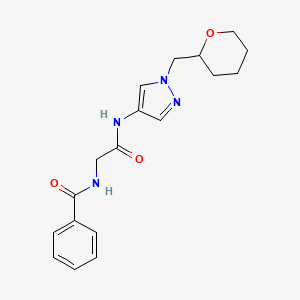
Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate is a chemical compound with the CAS Number: 64558-01-6 . It has a molecular weight of 280.28 . The IUPAC name for this compound is dimethyl 4,8-dioxo-1,3-adamantanedicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16O6/c1-19-11(17)13-4-7-3-8(9(13)15)5-14(6-13,10(7)16)12(18)20-2/h7-8H,3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Photogeneration of Hydrogen from Water
Research highlights the use of complex molecular catalysts for visible light-driven hydrogen production, showcasing the potential of dimethylglyoximate derivatives in renewable energy applications (Du, Knowles, & Eisenberg, 2008).
Organic Synthesis and Chemical Reactions
Studies have revised the structure of products obtained in reactions involving dimethyl but-2-ynoates, illustrating the intricate chemistry and potential synthetic applications of dimethyl dicarboxylate derivatives (Srikrishna, Sridharan, & Prasad, 2010).
Sesquiterpene Synthesis
Dimethyl dicarboxylate derivatives have been utilized in the synthesis of complex organic structures, indicating their importance in the synthesis of natural product-like and pharmaceutically relevant molecules (Bilyard & Garratt, 1981).
Molecular Mimicry and Drug Design
Research into the synthesis and mannosidase stability of dimethyl cyclohexane-1,2-dicarboxylate derivatives as mimics of mannobioside underscores the role of such compounds in the development of therapeutic agents and biological probes (Mari et al., 2004).
Photochemical Applications
The novel 1,8-photoaddition reactions involving dimethyl naphthalenedicarboxylate with alkenes demonstrate the utility of dimethyl dicarboxylates in photochemical synthesis, offering pathways to novel organic materials (Kubo, Inoue, & Sakai, 1992).
Safety and Hazards
For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS includes information such as physical and chemical properties, potential hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical.
Properties
IUPAC Name |
dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-19-11(17)13-4-7-3-8(9(13)15)5-14(6-13,10(7)16)12(18)20-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCGBVXRBQTMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1=O)CC(C2)(C3=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[5-benzylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2564290.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2564296.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2564298.png)


![7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564302.png)


![N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2564305.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methoxyphenyl)sulfanylacetate](/img/structure/B2564306.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2564308.png)
